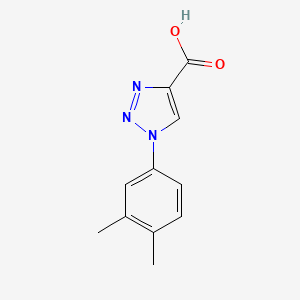

1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-4-9(5-8(7)2)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPYSFZVSIZCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

- Synthesis of 3,4-dimethylphenyl azide from 3,4-dimethylaniline.

- Cycloaddition of the azide with an alkyne to form the triazole ring.

- Introduction of the carboxylic acid group through subsequent functionalization.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products:

- Oxidation of the methyl groups can yield 3,4-dimethylbenzoic acid.

- Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

- Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Studies have indicated that derivatives of 1H-1,2,3-triazoles exhibit activity against a range of bacteria and fungi. For instance, compounds containing the triazole moiety have been synthesized and evaluated for their antibacterial effects, showing promising results against resistant strains of bacteria .

- Anticancer Properties : Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of various signaling pathways that are crucial for cancer cell survival and growth. Specific studies have reported that 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Some triazole compounds have shown potential as anti-inflammatory agents. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .

Materials Science Applications

- Supramolecular Coordination Complexes : The compound has been utilized as a ligand in the formation of metal-organic frameworks (MOFs). Recent studies highlighted the synthesis of Zn(II) and Cd(II) complexes using 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate as a ligand. These complexes exhibit interesting luminescent properties and ionic conductivity due to their unique structural characteristics .

- Crystallization-Induced Emission : The material's ability to enhance luminescence upon crystallization has been explored in depth. The incorporation of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid into supramolecular structures has led to an increase in emission intensity compared to its isolated form. This property is particularly useful in developing new photonic materials .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various triazole derivatives against clinical isolates of Staphylococcus aureus. Among the tested compounds, 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Coordination Chemistry

In another investigation focusing on coordination chemistry, researchers synthesized a series of Zn(II) complexes with 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate ligands. These complexes were characterized using single-crystal X-ray diffraction and exhibited unique structural features that contribute to their enhanced luminescent properties. The study highlighted the importance of ligand design in tuning the electronic properties of metal complexes .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Antitumor Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates superior activity against lung cancer (NCI-H522 cells, GP = 68.09%) compared to other derivatives. The trifluoromethyl group enhances target binding, likely through hydrophobic interactions and electronic effects .

- Thiazolyl-substituted triazoles (e.g., 5-methyl-1-(thiazol-2-yl)-...) show moderate activity (GP = 62.47%) due to zwitterionic properties improving solubility and membrane permeability .

Antimicrobial Activity

- 1-(2-Aminophenyl)-... derivatives exhibit broad-spectrum antibacterial effects, with MIC values as low as 2 µg/mL against Vibrio cholerae and Gram-positive pathogens. The 2-aminophenyl group facilitates hydrogen bonding with bacterial targets .

Physicochemical and Structural Comparisons

- Acidity and Solubility: The pKa of the target compound (3.26) is lower than non-electron-withdrawing analogs, reducing cell permeability but enhancing metal-binding capacity . Derivatives with aminophenyl or thiazolyl groups exhibit zwitterionic behavior, improving aqueous solubility .

- Tautomerism : The 5-formyl derivative (1-(4-ethoxyphenyl)-5-CHO) exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic), impacting reactivity and synthetic utility .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : CF₃ and Cl substituents enhance antitumor activity by increasing electrophilicity and target affinity .

- Amino Groups: 2-Aminophenyl derivatives show improved antibacterial activity due to hydrogen-bonding interactions .

- Heteroaromatic Substituents : Thiazolyl groups introduce zwitterionic character, balancing solubility and bioactivity .

Biological Activity

1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 950271-96-2) is a heterocyclic compound characterized by a triazole ring substituted with a carboxylic acid group and a 3,4-dimethylphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of the compound is . The structural features include:

- A triazole ring , which is known for its ability to participate in various chemical interactions.

- A carboxylic acid group , which enhances solubility and interaction with biological targets.

- A 3,4-dimethylphenyl group , which may influence the compound's reactivity and binding properties.

Synthesis

The synthesis typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. The general synthetic route includes:

- Preparation of 3,4-dimethylphenyl azide from 3,4-dimethylaniline.

- Cycloaddition with an alkyne to form the triazole ring.

- Functionalization to introduce the carboxylic acid group.

Medicinal Chemistry Applications

1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as a building block in drug design. Its biological activities include:

- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes that are relevant in disease pathways. For instance, analogs of triazoles have been reported to exhibit anti-cholinesterase activity, making them candidates for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds:

- Anti-ChE Activity : A study reported that certain triazole derivatives exhibited IC50 values ranging from 34.1 μM to 54.3 μM against butyrylcholinesterase (BuChE), indicating their potential as therapeutic agents in neurodegenerative diseases .

- Cancer Activity : In another study focusing on triazole derivatives, compounds showed significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range (e.g., 6.2 μM against colon carcinoma HCT-116) demonstrating their potential as anticancer agents .

The mechanism of action for 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is believed to involve:

- Binding Interactions : The triazole ring can engage in hydrogen bonding and π-π stacking interactions with target proteins or enzymes.

- Ionic Interactions : The carboxylic acid group may form ionic bonds with positively charged residues in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar triazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | Lacks methyl groups | Lower binding affinity |

| 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole | Lacks carboxylic acid | Reduced solubility |

| 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole | Hydroxyl instead of carboxylic acid | Altered reactivity |

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method, to form the triazole core. For example:

- Step 1 : Prepare a 3,4-dimethylphenyl-substituted alkyne or azide precursor.

- Step 2 : React with a complementary azide/alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O + sodium ascorbate) in a polar solvent (e.g., DMF or H₂O/tert-BuOH) at 25–60°C .

- Step 3 : Introduce the carboxylic acid group via hydrolysis of an ester intermediate (e.g., ethyl ester) using NaOH or HCl . Yields >80% are achievable with optimized stoichiometry and catalyst loading .

Q. How can spectroscopic techniques confirm the structure of this compound?

Key methods include:

- NMR : ¹H NMR reveals proton environments (e.g., triazole protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.6 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What are the key factors in designing biological activity assays for this triazole derivative?

- Structural Analogues : Compare with fluorophenyl or chlorophenyl triazoles to infer activity trends (e.g., fluorine enhances lipophilicity, methyl groups alter steric effects) .

- Assay Selection : Use enzyme inhibition (e.g., cytochrome P450) or antimicrobial susceptibility testing (e.g., MIC determination) based on substituent-driven target hypotheses .

- Controls : Include positive controls (e.g., fluconazole for antifungal assays) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. How does the substitution pattern (3,4-dimethyl vs. other groups) influence physicochemical properties?

Substituent position and electronic effects critically impact properties:

| Substituent | LogP* | Solubility (mg/mL)* | Bioactivity Trend |

|---|---|---|---|

| 3,4-Dimethylphenyl | ~2.8 | ~0.5 (pH 7.4) | Enhanced membrane permeation |

| 4-Fluorophenyl | ~2.1 | ~1.2 | Improved enzyme inhibition |

| 3-Chlorophenyl | ~3.0 | ~0.3 | Higher cytotoxicity |

*Data inferred from analogous triazoles . The 3,4-dimethyl group increases hydrophobicity, favoring interactions with lipid-rich biological targets.

Q. What computational methods are suitable for predicting binding affinity with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lanosterol 14α-demethylase for antifungal activity) .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS) to assess conformational flexibility .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites for derivatization .

Q. How can contradictions in reported biological activities of similar triazoles be resolved?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .

- Substituent-Specific Effects : For example, 3-fluorophenyl derivatives may show higher antifungal activity than 4-fluorophenyl isomers due to improved target binding .

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.